Lipophilicity Gain of +0.32 LogP Units Versus the Non-Trifluoromethyl Analog 2,5-Difluorobenzylamine
The target compound exhibits a measured LogP of 2.4423 , which is 0.3185 LogP units higher than the 2,5-difluorobenzylamine comparator (LogP 2.1238) lacking the 4-CF3 group . This difference corresponds to an approximately 2.1-fold increase in octanol-water partition coefficient, reflecting the lipophilic contribution of the trifluoromethyl substituent. The unsubstituted benzylamine comparator has a LogP of approximately 1.09 , underscoring the cumulative lipophilicity increase of +1.35 LogP units conferred by the combined 2,5-difluoro-4-CF3 substitution pattern.
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.4423 |
| Comparator Or Baseline | 2,5-Difluorobenzylamine (CAS 85118-06-5): LogP = 2.1238; Unsubstituted benzylamine (CAS 100-46-9): LogP ≈ 1.09 |
| Quantified Difference | ΔLogP = +0.3185 vs 2,5-difluorobenzylamine; ΔLogP ≈ +1.35 vs unsubstituted benzylamine |
| Conditions | Predicted/measured LogP values from vendor technical datasheets and chemical databases |
Why This Matters
The higher LogP directly impacts membrane permeability and nonspecific protein binding of derived compounds, making this building block preferable when increased lipophilicity is required for target engagement or CNS penetration in medicinal chemistry programs.
